molecular formula C12H18O2 B7846305 1-(4-ethoxyphenyl)butan-1-ol

1-(4-ethoxyphenyl)butan-1-ol

Cat. No.: B7846305
M. Wt: 194.27 g/mol
InChI Key: YABCJXCSJAIHMS-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)butan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-ethoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction typically proceeds as follows:

    Step 1: Preparation of Grignard reagent by reacting butyl bromide with magnesium in dry ether.

    Step 2: Addition of the Grignard reagent to 4-ethoxybenzaldehyde to form the intermediate.

    Step 3: Hydrolysis of the intermediate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-ethoxyphenyl)butanone.

    Reduction: Formation of 1-(4-ethoxyphenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-ethoxyphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)butan-1-ol can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-1-butanol: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-1-propanol: Similar structure but with a shorter propanol chain.

    1-(4-Ethoxyphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon of the butanol chain.

Uniqueness: The presence of the ethoxy group and the specific positioning of the hydroxyl group in this compound confer unique chemical and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h6-9,12-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABCJXCSJAIHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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